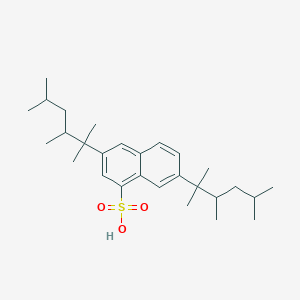
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with two 2,3,5-trimethylhexan-2-yl groups and a sulfonic acid group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid typically involves multi-step organic reactions. The initial step often includes the alkylation of naphthalene with 2,3,5-trimethylhexan-2-yl halides under Friedel-Crafts alkylation conditions. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonates and carboxylates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting sulfonic acids to sulfonates.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include sulfonates, carboxylates, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, dyes, and as an additive in lubricants and polymers
Mechanism of Action
The mechanism of action of 3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The naphthalene core provides a rigid and planar structure, facilitating π-π interactions with aromatic systems .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Another compound with a similar structural motif but different functional groups.
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide: Shares the naphthalene core but with different substituents
Uniqueness
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid is unique due to its specific combination of alkyl and sulfonic acid groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Properties
CAS No. |
648903-02-0 |
|---|---|
Molecular Formula |
C28H44O3S |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
3,7-bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S/c1-18(2)13-20(5)27(7,8)23-12-11-22-15-24(28(9,10)21(6)14-19(3)4)17-26(25(22)16-23)32(29,30)31/h11-12,15-21H,13-14H2,1-10H3,(H,29,30,31) |
InChI Key |
WBTDULCAADJFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C(C)CC(C)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


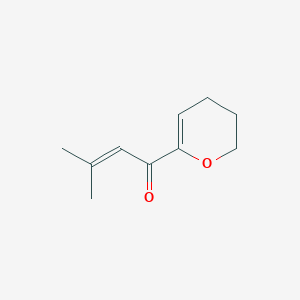
![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12584416.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)

![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)](/img/structure/B12584428.png)
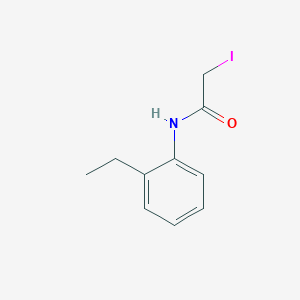
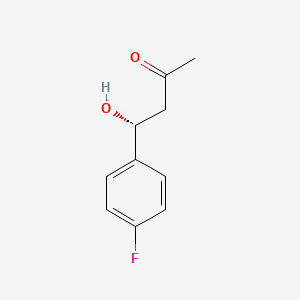
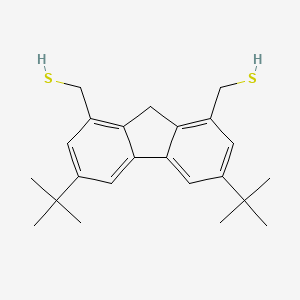

![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
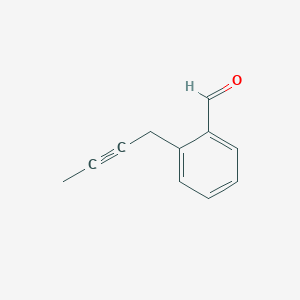
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)
